N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Description
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 9H-fluoren-2-yl group and a 6-methylpyridazin-3-yl moiety.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-6-9-23(27-26-16)28-12-10-17(11-13-28)24(29)25-20-7-8-22-19(15-20)14-18-4-2-3-5-21(18)22/h2-9,15,17H,10-14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNHEDURSNZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.39 g/mol. The compound features a piperidine ring, a fluorenyl moiety, and a pyridazine ring, which contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of piperidine with fluorenyl and pyridazine substituents can exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer progression.
- Antimicrobial Activity : Certain analogs have demonstrated antimicrobial effects against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some derivatives showing promise in reducing inflammation markers in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural components. Modifications to the piperidine or pyridazine rings can significantly alter potency and selectivity. For instance:
- Piperidine Substituents : Variations in the substituents on the piperidine ring can enhance or diminish activity against specific cancer cell lines.
- Fluorenyl Moiety : The presence of the fluorenyl group is crucial for maintaining hydrophobic interactions that facilitate cellular uptake.
- Pyridazine Ring Modifications : Alterations to the pyridazine ring have been associated with changes in anti-inflammatory activity.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study investigated a series of piperidine derivatives, including those similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Testing : Another study evaluated the antimicrobial potential of piperidine derivatives against resistant bacterial strains, revealing that certain modifications led to enhanced efficacy compared to standard antibiotics .
- Inflammation Studies : Research on anti-inflammatory effects indicated that compounds with specific substitutions on the piperidine ring significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(9H-fluoren-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, piperidine derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents. A study found that certain piperidine-based compounds showed enhanced activity when combined with established chemotherapeutics like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for specific cancer subtypes .
Neuroprotective Effects
Some derivatives of piperidine have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress makes them candidates for further exploration in treating conditions such as Alzheimer's disease. Research has highlighted the importance of the structural modifications in enhancing neuroprotective efficacy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be evaluated for its antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell walls or inhibiting vital enzymatic pathways .
Case Study 1: Anticancer Synergy
In a controlled study involving breast cancer cell lines (MCF-7 and MDA-MB-231), a series of piperidine derivatives were tested for their cytotoxic effects. The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, leading to a significant reduction in viable cell counts compared to either agent used alone . This finding underscores the potential of this compound in developing combination therapies.
Case Study 2: Neuroprotective Screening
A recent investigation into neuroprotective agents involved testing various piperidine derivatives for their ability to protect neuronal cells from oxidative stress-induced damage. The study revealed that specific modifications to the piperidine ring improved protective effects against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease . This suggests that similar modifications could be explored in the target compound.
Data Table: Biological Activities of Piperidine Derivatives
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Piperidine/Piperazine-Based Analogs
a. 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)
- Structural Differences : Replaces the piperidine ring with piperazine and substitutes the pyridazine group with an acetic acid chain .
- The acetic acid group may facilitate ionic interactions, unlike the target’s carboxamide linkage.
- Applications : Primarily used in solid-phase peptide synthesis (SPPS) as a protecting group, contrasting with the hypothesized therapeutic targeting of the pyridazine-containing compound.
b. (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structural Differences : Substitutes the fluorenyl group with a 4-fluorobenzyl moiety and the pyridazine with a naphthalene ring .
- The fluorobenzyl substituent may increase metabolic stability via reduced cytochrome P450 susceptibility.
- Biological Activity : Reported as a SARS-CoV-2 inhibitor, suggesting piperidine-4-carboxamides with aromatic substituents may target viral proteases or host receptors .
Heterocyclic Substitution Patterns
a. Pyridazine vs. Pyridine/Naphthalene
- 6-Methylpyridazin-3-yl : The pyridazine ring’s two adjacent nitrogen atoms enable stronger hydrogen-bonding interactions compared to pyridine or naphthalene. The 6-methyl group may sterically hinder undesired off-target interactions while moderately increasing lipophilicity.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
